Angustifoline

Receptor pharmacology Nicotinic acetylcholine receptor Muscarinic acetylcholine receptor

Angustifoline is a high-purity (≥98%) quinolizidine alkaloid standard isolated from Lupinus angustifolius. It exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria, including S. aureus and P. aeruginosa, and induces autophagy and apoptosis in human colon cancer cells. This product is essential for accurate quantification in lupin alkaloid profiling and for studying plant defense mechanisms.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B1252969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngustifoline
Synonymsangustifoline
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC=CCC1C2CC(CN1)C3CCCC(=O)N3C2
InChIInChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1
InChIKeyVTIPIBIDDZPDAV-ZDEQEGDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angustifoline: A Structurally Distinct Tricyclic Quinolizidine Alkaloid for Selective Research and Procurement


Angustifoline is a tricyclic quinolizidine alkaloid (C₁₄H₂₂N₂O, MW 234.34 g/mol) belonging to the angustifoline-type subgroup of quinolizidine alkaloids, structurally distinct from the tetracyclic lupanine and sparteine [1]. It occurs naturally as a minor alkaloid in several Lupinus species, most notably L. angustifolius, and has also been isolated from Ormosia jamaicensis (where it is known as jamaicensine) [2].

Why Angustifoline Cannot Be Substituted by Lupanine or Sparteine in Scientific Procurement


Although angustifoline, lupanine, and sparteine are all quinolizidine alkaloids co-occurring in Lupinus species, their structural, pharmacological, and biosynthetic profiles are markedly divergent. Angustifoline possesses a tricyclic skeleton resulting from oxidative ring-cleavage of the tetracyclic lupanine core, leading to fundamentally different receptor pharmacology. Specifically, angustifoline exhibits >100-fold lower affinity for nicotinic acetylcholine receptors (nAChR) compared to lupanine (IC₅₀ >500 vs 5 µM) and is a poor substrate for N-methylation by cytisine N-methyltransferase (only 10–15% relative activity) [1]. These differences mean that substituting angustifoline with cheaper, more abundant lupanine or sparteine would confound experimental outcomes in receptor pharmacology studies, biosynthetic pathway investigations, or chemotaxonomic analyses [2].

Quantitative Evidence Guide: Head-to-Head Comparisons of Angustifoline vs. In-Class Analogs


Angustifoline Exhibits >100-Fold Weaker nAChR Binding Than Lupanine with Comparable mAChR Affinity to Sparteine

In a head-to-head radioligand displacement assay, angustifoline demonstrated an IC₅₀ >500 µM at nicotinic acetylcholine receptors (nAChR), compared to 5 µM for lupanine, representing >100-fold weaker binding. In contrast, angustifoline exhibited moderate muscarinic acetylcholine receptor (mAChR) binding with an IC₅₀ of 25 µM, compared to 114 µM for lupanine (4.6-fold stronger) and 21 µM for sparteine (comparable) [1].

Receptor pharmacology Nicotinic acetylcholine receptor Muscarinic acetylcholine receptor Quinolizidine alkaloid selectivity

Angustifoline Is a Poor Substrate for Cytisine N-Methyltransferase: 10–15% Relative N-Methylation Rate

In a direct enzyme assay using SAM:cytisine N-methyltransferase from Laburnum anagyroides, angustifoline was N-methylated at only 10–15% of the rate observed for the native substrate cytisine. The apparent Km for cytisine was 60 µmol/L, and the enzyme specifically catalyzes N-methylcytisine formation, whereas angustifoline and albine were converted at markedly lower efficiency [1].

Enzymatic N-methylation Biosynthetic specificity Cytisine N-methyltransferase Alkaloid metabolism

Angustifoline Accumulation in Lupinus angustifolius Seeds: Mean 15.5% of Total Alkaloids vs. 46.4% for Lupanine

Across 329 accessions of L. angustifolius, GC-MS analysis revealed that angustifoline accounts for 0–49.8% (mean 15.5%) of total alkaloid content, making it the third most abundant major alkaloid after lupanine (0.98–73.0%, mean 46.4%) and 13-hydroxylupanine (15.6–71.1%, mean 35.6%) [1]. In contrast, in Mexican wild lupine species, angustifoline was detected only in L. montanus at a very low level of 0.048 ± 0.03 mg/g, compared to lupanine at 5.05 ± 0.37 mg/g in L. mexicanus [2].

Chemotaxonomy Alkaloid profiling Lupinus angustifolius GC-MS quantification

Angustifoline Is a Tricyclic Ring-Cleavage Product of Lupanine: Structural and Biosynthetic Distinction

Biosynthetic labelling studies using [1-amino-¹⁵N,1-¹³C]cadaverine demonstrated that angustifoline is derived from lupanine via an oxidative ring-cleavage reaction that converts the tetracyclic lupanine skeleton into the tricyclic angustifoline core [1]. This structural difference means that angustifoline lacks the fourth ring present in lupanine and sparteine, resulting in distinct conformational properties (all-chair conformation with axial allylic chain) and different reactivity profiles in synthetic derivatization reactions [2].

Biosynthesis Oxidative ring-cleavage Tricyclic quinolizidine Lupanine metabolism

Angustifoline Is Ranked as a Joint-Acting Antifungal Component in Quinolizidine Mixtures Against Fusarium oxysporum

In a bioautography-guided study of quinolizidine-rich extracts from eight Lupinus species, angustifoline was one of only four alkaloids ranked to act jointly against the phytopathogen Fusarium oxysporum, alongside matrine, 13α-hydroxylupanine, and 17-oxolupanine. Quantitative analysis across species revealed quinolizidine contents ranging from 0.003 to 32.8 mg/g fresh leaves, with all extracts exhibiting >50% mycelium growth inhibition at 5 µg/µL [1].

Antifungal activity Fusarium oxysporum Quinolizidine alkaloid mixtures Biopesticide

Targeted Procurement Scenarios for Angustifoline in Research and Industry


Selective Muscarinic vs. Nicotinic Receptor Pharmacology Studies

Angustifoline's unique receptor binding profile—mAChR IC₅₀ of 25 µM with >500 µM nAChR IC₅₀—makes it a superior choice over lupanine (nAChR IC₅₀ 5 µM) for experiments requiring selective muscarinic engagement with minimal nicotinic cross-reactivity. Procure angustifoline when designing nAChR-knockout or mAChR-specific pharmacological screens in neuronal or neuromuscular models, as its >100-fold nAChR/mAChR selectivity window exceeds that of both lupanine and sparteine [1].

Quinolizidine Alkaloid Biosynthetic Pathway Elucidation and Metabolic Engineering

Angustifoline represents a committed branch point in QA biosynthesis, formed from lupanine via oxidative ring-cleavage. Its poor substrate efficiency for cytisine N-methyltransferase (10–15% relative activity) quantifies a key metabolic bottleneck. Researchers studying QA pathway flux, enzyme specificity, or engineering alkaloid production in heterologous systems should procure authentic angustifoline as a reference standard, as its tricyclic structure and enzymatic behavior are not replicated by tetracyclic analogs [2].

Lupinus Species Chemotaxonomic Fingerprinting and Quality Control

Angustifoline serves as a diagnostic chemotaxonomic marker distinguishing L. angustifolius (mean 15.5% of total alkaloids) from L. albus (mean 2.07%) and L. luteus (where it is typically absent). Analytical laboratories performing lupin species authentication, alkaloid profiling for food safety (EFSA compliance), or breeding program selection should include angustifoline reference standards in their GC-MS or LC-MS/MS calibration panels, as its genotype-dependent variation (0–49.8%) provides higher discriminatory resolution than lupanine alone [3].

Biopesticide Mixture Formulation Against Fusarium oxysporum

Angustifoline was specifically ranked among four joint-acting quinolizidine alkaloids (with matrine, 13α-hydroxylupanine, and 17-oxolupanine) contributing to >50% mycelium growth inhibition of F. oxysporum at 5 µg/µL. Agrochemical researchers developing botanically-derived fungicide blends should consider sourcing angustifoline for reconstitution experiments and structure-activity relationship studies, as its contribution to mixture antifungal activity is supported by direct bioautography evidence [4].

Technical Documentation Hub

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23 linked technical documents
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